(4-((2,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
Description
(4-((2,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a synthetic quinoline derivative featuring a 2,4-dichlorophenylamino substituent at position 4, a fluorine atom at position 6, and a piperidin-1-yl methanone group at position 3 of the quinoline core. The fluorine atom enhances metabolic stability and lipophilicity, while the quinoline core may improve oral bioavailability compared to pyrazole-based analogs .
Properties
IUPAC Name |
[4-(2,4-dichloroanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2FN3O/c22-13-4-6-19(17(23)10-13)26-20-15-11-14(24)5-7-18(15)25-12-16(20)21(28)27-8-2-1-3-9-27/h4-7,10-12H,1-3,8-9H2,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJRRCQBOWSUFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=C(C=C(C=C4)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, or ionic interactions.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to interact with various pathways, including signal transduction, metabolic pathways, and cell cycle regulation.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects.
Biological Activity
The compound (4-((2,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a quinoline core, known for its diverse biological activities, particularly in antimicrobial and anticancer domains. The structural components of the molecule, including the dichlorophenyl group and the piperidine moiety, contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 404.3 g/mol. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity against various pathogens and cancer cell lines. The quinoline structure is associated with antibacterial and antiprotozoal properties, while the piperidine moiety may enhance bioavailability and receptor interactions.
Antimicrobial Activity
Studies have shown that compounds similar to this quinoline derivative demonstrate broad-spectrum antimicrobial activity. The presence of the dichlorophenyl group is believed to enhance lipophilicity, allowing better interaction with bacterial membranes.
Anticancer Activity
Preliminary evaluations suggest that this compound may influence pathways related to cell growth and apoptosis. In vitro studies have indicated cytotoxic effects on several cancer cell lines, making it a candidate for further investigation as an anticancer agent.
The proposed mechanism of action involves the interaction of the compound with specific biological targets such as enzymes or receptors involved in cell proliferation and survival. For instance, quinoline derivatives are known to intercalate with DNA or inhibit topoisomerases, leading to disruptions in DNA replication.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several quinoline derivatives against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Cytotoxicity in Cancer Cells : In vitro assays on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound induced apoptosis through caspase activation pathways. The IC50 values were determined to be in the low micromolar range.
Comparative Analysis with Similar Compounds
A comparison table highlighting similar compounds and their biological activities is provided below:
| Compound | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Quinoline derivative | Antimicrobial, anticancer | Piperidine moiety enhances bioavailability |
| Ciprofloxacin | Fluoroquinolone | Broad-spectrum antibiotic | Well-studied for bacterial infections |
| Moxifloxacin | Fluoroquinolone | Enhanced anaerobic activity | Improved efficacy against resistant strains |
This table illustrates how the target compound fits within a broader context of quinoline derivatives, each exhibiting unique pharmacological profiles.
Comparison with Similar Compounds
Research Findings and Implications
- Synthesis: The compound can be synthesized via HATU-mediated coupling, analogous to methods used for related quinolines .
- Safety Profile: Quinoline derivatives generally exhibit lower hepatotoxicity than pyrazoles, but rigorous toxicology studies are needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
